molecular formula C25H25ClIN5O3 B1574424 TAK285-Iodo

TAK285-Iodo

Numéro de catalogue: B1574424
Poids moléculaire: 605.8615
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAK285-Iodo is an analogue of TAK285, in which the trifluoro group is replaced by iodo. TAK-285 is a novel dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2. TAK-285 is currently being developed by Takeda.

Applications De Recherche Scientifique

Dual HER2/EGFR Inhibition and Cancer Treatment

TAK-285, a novel investigational dual HER2/EGFR inhibitor, has been explored primarily for its potential in cancer treatment. A phase I study in patients with advanced cancer revealed that TAK-285 was well-tolerated and showed promise for further evaluation, particularly in terms of its toxicity profile and pharmacokinetic properties (Doi et al., 2012).

Brain Penetration for Metastatic Breast Cancer Treatment

Another significant application of TAK-285 is in treating metastatic breast cancer with potential brain involvement. A study verified the presence of unbound TAK-285 in the rat brain after oral administration, indicating its ability to penetrate the blood-brain barrier. This characteristic could make TAK-285 suitable for treating brain metastases of HER2 over-expressing metastatic breast cancer (Erdő et al., 2012).

Assessment in Advanced Refractory Cancer

TAK-285 has also been assessed for its distribution in human cerebrospinal fluid (CSF) and its safety profile in patients with advanced refractory cancer. This study highlighted TAK-285's fast absorption and dose-dependent exposure increase, along with its potential for penetrating the central nervous system (Chiorean et al., 2011).

Role in Tumor Cell Growth and Sensitivity

Research has also explored the cooperative role of HER2 and HER3 in regulating tumor cell growth and determining sensitivity to TAK-285. This study suggested that HER2 and HER3 are crucial in regulating tumor cell growth in TAK-285 sensitive cells, providing insights into potential molecular markers for patient selection (Takagi et al., 2009).

Non-Clinical Studies and Antitumor Activity

Non-clinical studies have shown that TAK-285 has antitumor activity against cancers expressing HER2 or EGFR, suggesting its potential use beyond breast cancer. Its ability to penetrate the CNS and not be a substrate for P-gp efflux pumps distinguishes it from other similar drugs, which could be crucial in treating brain metastases (Nakayama et al., 2013).

Implications for Brain Lesions in HER2- or EGFR-Dependent Tumors

A study evaluating TAK-285 in rats demonstrated its ability to penetrate the CNS in cases of intact blood-brain barriers. This feature makes TAK-285 a promising candidate for treating brain lesions in patients with HER2- or EGFR-dependent tumors (Wu et al., 2009).

Propriétés

Formule moléculaire

C25H25ClIN5O3

Poids moléculaire

605.8615

SMILES

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C

Apparence

Solid powder

Synonymes

TAK285-Iodo;  TAK-285-Iodo;  TAK 285-Iodo;  TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK285-Iodo
Reactant of Route 2
Reactant of Route 2
TAK285-Iodo
Reactant of Route 3
Reactant of Route 3
TAK285-Iodo
Reactant of Route 4
Reactant of Route 4
TAK285-Iodo
Reactant of Route 5
Reactant of Route 5
TAK285-Iodo
Reactant of Route 6
Reactant of Route 6
TAK285-Iodo

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.